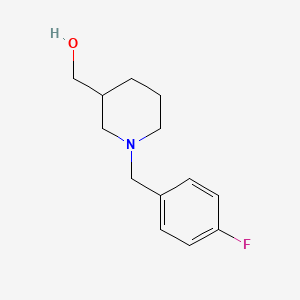

(1-(4-Fluorobenzyl)piperidin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYWLDINRFVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzyl Piperidin 3 Yl Methanol and Analogous Fluorinated Piperidine Systems

Divergent Strategies for Piperidine (B6355638) Ring Construction

The formation of the core piperidine heterocycle is the foundational step in the synthesis of complex derivatives. Modern organic synthesis offers several powerful strategies, including reductive processes, cyclization reactions, and multi-component strategies, to build this saturated N-heterocycle.

Catalytic Hydrogenation and Reductive Processes for N-Heterocycles

Catalytic hydrogenation of pyridine (B92270) precursors is one of the most direct and widely used methods for synthesizing piperidine rings. This approach typically involves the reduction of a substituted pyridine under a hydrogen atmosphere using a metal catalyst. For the synthesis of N-benzylated piperidines, the strategy can involve either the hydrogenation of an N-benzylpyridinium salt or a two-step sequence of pyridine reduction followed by N-alkylation.

A highly relevant strategy involves the initial benzylation of a pyridine derivative, followed by hydrogenation of the resulting pyridinium (B92312) salt. For instance, a process for synthesizing N-benzyl-3-piperidinol involves reacting 3-hydroxypyridine (B118123) with benzyl (B1604629) chloride to form the N-benzyl-3-hydroxypyridinium salt. google.comquickcompany.in This intermediate is then catalytically reduced under moderate hydrogen pressure (3-5 atm) using a nickel-based catalyst to yield the final product. google.com This method is advantageous as it avoids de-benzylation side reactions and can produce high-purity products. google.com Adapting this to the target molecule would involve using 4-fluorobenzyl chloride.

The choice of catalyst is crucial for efficiency and selectivity. While nickel catalysts are cost-effective, precious metal catalysts such as rhodium (Rh), palladium (Pd), and platinum (Pt) often show high activity under milder conditions. google.comresearchgate.net For example, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine has been achieved with high conversion rates using rhodium on carbon (Rh/C), as well as with Pd/C and Pt/C catalysts. researchgate.net More recently, electrocatalytic hydrogenation using a carbon-supported rhodium cathode has been shown to reduce pyridines to piperidines at ambient temperature and pressure. acs.org

The chemoselectivity of hydrogenation can be tuned by adjusting reaction conditions. For example, in the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst, the process can be directed to produce either pyridylmethylamines or piperidylmethylamines by simply adjusting the amount of an acidic additive like H₂SO₄. rsc.org

| Pyridine Substrate | Catalyst | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| N-benzyl-3-hydroxypyridinium salt | Nickel-based | 3-5 atm H₂ | N-benzyl-3-piperidinol | High purity (>99%) | google.com |

| 4-(4-Fluorobenzyl)pyridine | Rh/C | Solvent, Temperature | 4-(4-Fluorobenzyl)piperidine | High conversion | researchgate.net |

| 4-Pyridinecarbonitrile | 10% Pd/C | 6 bar H₂, 30 °C, H₂SO₄ (1.0 mol) | 4-(Aminomethyl)piperidine | 98% selectivity | rsc.org |

| Pyridine | Rh/KB (cathode) | Ambient T/P, AEM electrolyzer | Piperidine | 98% yield | acs.org |

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization strategies construct the piperidine ring from acyclic precursors that already contain the requisite atoms. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

A facile one-pot tandem protocol has been developed to construct piperidines from halogenated amides. nih.gov This method integrates amide activation, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution. nih.gov By controlling the reaction temperature, the pathway can be directed towards the formation of N-substituted piperidines, including N-benzyl derivatives, in moderate to good yields. nih.gov

Other classical approaches include the reductive cyclization of δ-aminoamides or δ-haloamides. dtic.mil These methods are versatile for creating various substitution patterns on the piperidine ring. For example, heating an alkyl γ-iodoacrylate with benzylamine (B48309) can initiate a sequence of Michael addition and intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil

Multi-Component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. For piperidine synthesis, MCRs can construct the heterocyclic core with multiple points of substitution in one pot.

While a direct MCR for (1-(4-Fluorobenzyl)piperidin-3-yl)methanol is not prominent, the general approach is well-established for creating highly functionalized piperidines. A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. This approach can be catalyzed by various agents, including nano-crystalline solid acids, which offer advantages like short reaction times and catalyst reusability. Another established MCR strategy is the synthesis of polysubstituted 2-piperidinones via a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates.

Enantioselective Synthesis Approaches to Chiral Piperidine Derivatives

The hydroxymethyl group at the 3-position of this compound creates a stereocenter, making enantioselective synthesis a critical consideration for potential pharmaceutical applications. Key strategies include the resolution of racemic mixtures and the use of chiral auxiliaries or catalysts to direct stereochemistry during the synthesis.

Biocatalytic Resolution and Enantioselective Transformations (e.g., Lipase-Catalyzed)

Biocatalysis offers a powerful and environmentally benign method for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one.

For a molecule like the target compound, which contains a primary alcohol, lipases are excellent candidate enzymes. Lipase-catalyzed transesterification or acylation can selectively acylate the alcohol of one enantiomer. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been successfully achieved. This resolution is challenging because the primary alcohol is conformationally flexible and located two carbons away from the stereocenter. Nevertheless, methods involving enantioselective acylation using lipases, such as porcine pancreas lipase (B570770) (PPL), have been developed.

A plausible route to enantiopure this compound would involve the lipase-catalyzed acylation of the racemic alcohol with an acyl donor (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer, producing an ester and leaving the other enantiomer as the unreacted alcohol. These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques.

Chiral Auxiliary or Reagent-Mediated Stereoselective Alkylation Strategies

An alternative to resolution is the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed.

In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor. Subsequent reactions, such as alkylation or cyclization, then proceed diastereoselectively under the influence of the auxiliary. For instance, the synthesis of chiral, nonracemic 2-substituted piperidines has been achieved using this principle.

Another powerful approach involves the use of chiral reagents or catalysts. Asymmetric deprotonation of an N-Boc protected piperidine using a strong base complexed with a chiral ligand, such as (-)-sparteine, can lead to a kinetic resolution. This allows for the formation of enantioenriched substituted piperidines. This method has been successfully applied to the synthesis of 2,4-disubstituted and 2,2,4-trisubstituted piperidines. While this example pertains to C-H functionalization, the principle of using chiral ligands to control the stereochemistry of reactions on the piperidine ring is broadly applicable.

Synthetic Routes Initiated from Chiral Pool Precursors (e.g., L-Glutamic Acid Derivatives)

The synthesis of enantiomerically pure fluorinated piperidines can be efficiently achieved by leveraging the inherent chirality of readily available starting materials from the chiral pool. An effective strategy for constructing fluorine-containing piperidine γ-amino acid derivatives utilizes unsaturated bicyclic γ-lactams, such as the Vince-lactam, which can be derived from L-glutamic acid. researchgate.netjyu.fi

This synthetic approach is predicated on a sequence of oxidative ring opening followed by a double reductive amination. researchgate.net The process commences with the oxidative cleavage of the carbon-carbon double bond within the bicyclic lactam, typically via ozonolysis, to generate a diformyl intermediate. This intermediate is then subjected to a ring-closing double reductive amination with various fluoroalkylamines. researchgate.netjyu.fi A significant advantage of this methodology is the high degree of stereocontrol, where the stereochemistry of the newly formed centers in the piperidine ring is dictated by the existing chiral centers in the starting γ-lactam. jyu.firesearchgate.net This method has been successfully extended to the synthesis of a range of alkylated and perfluoroalkylated piperidine and azepane derivatives. researchgate.netresearchgate.net

Table 1: Stereocontrolled Synthesis of Fluorinated Piperidines via Oxidative Ring Opening/Reductive Amination

| Starting Material | Key Transformation Steps | Product Class | Stereochemical Outcome |

| Unsaturated bicyclic γ-lactam | 1. Oxidative ring cleavage (e.g., ozonolysis) 2. Double reductive amination with fluoroalkylamines | Fluorine-containing piperidine γ-amino acid derivatives | Stereocontrolled, configuration determined by starting lactam |

Stereocontrolled Introduction of Fluorine Substituents onto Piperidine Scaffolds

The direct and stereocontrolled introduction of fluorine onto a pre-existing piperidine ring or its precursors is a critical challenge in synthetic organic chemistry. Several powerful methodologies have emerged to address this, including catalytic hydrogenation and nucleophilic fluorination techniques.

A highly effective one-pot strategy for the synthesis of all-cis-(multi)fluorinated piperidines involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. springernature.comresearchgate.netsigmaaldrich.com This process circumvents the often impractical nature of other fluorinated piperidine syntheses by enabling a highly diastereoselective formation of a variety of substituted piperidines. springernature.comresearchgate.net The reaction proceeds through an initial dearomatization of the fluoropyridine, which facilitates the subsequent complete saturation of the ring via hydrogenation. researchgate.netsigmaaldrich.com This method has been successfully applied to the preparation of fluorinated analogues of commercial drugs and other valuable chemical entities like fluorinated PipPhos and ionic liquids. researchgate.netsigmaaldrich.com A key challenge that was overcome in the development of this protocol was catalyst poisoning and hydrodefluorination, which was addressed by a two-step, one-pot approach involving initial dearomatization with a reagent like pinacol (B44631) borane (B79455) (HBpin) followed by hydrogenation. springernature.com

Palladium-catalyzed hydrogenation presents a robust and chemoselective alternative for the reduction of fluoropyridines to the corresponding fluorinated piperidines. nih.gov This method is particularly valuable as it can selectively reduce the fluoropyridine ring in the presence of other (hetero)aromatic systems, such as benzene (B151609) or imidazole, using a commercially available heterogeneous palladium catalyst. nih.gov The protocol demonstrates high tolerance to air and moisture, making it synthetically practical. nih.gov The resulting fluorinated piperidines are obtained in good yields and with high diastereoselectivity. nih.gov The utility of this method has been showcased through the synthesis of fluorinated drug derivatives and has been extended to the preparation of highly enantioenriched fluorinated piperidines. nih.gov An efficient palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols has also been developed by capturing the active tautomers. nih.govrsc.org

Table 2: Comparison of Catalytic Hydrogenation Methods for Fluorinated Piperidine Synthesis

| Method | Catalyst | Key Features | Advantages |

| Rhodium-Catalyzed Dearomatization-Hydrogenation | Rhodium-carbene complex | One-pot, two-step process; Highly diastereoselective for all-cis products | Access to multi-fluorinated piperidines in a single synthetic operation. springernature.comresearchgate.net |

| Palladium-Catalyzed Hydrogenation | Heterogeneous Palladium | Chemoselective reduction of fluoropyridines over other arenes; Robust and tolerant to air/moisture | High yields and diastereoselectivities; applicable to synthesis of enantioenriched products. nih.gov |

Nucleophilic fluorination represents a direct approach to introduce fluorine into a molecule by displacing a suitable leaving group. In the context of piperidine synthesis, this can be achieved through various methods, including fluoro-Prins reactions and deoxyfluorination of hydroxylated precursors. A notable reagent for the diastereoselective synthesis of 4-fluoropiperidines is the combination of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (B91410) (HF). nih.gov This reagent system has proven to be highly effective in fluoro-Prins cyclization reactions, often providing higher yields and better diastereoselectivity compared to more traditional reagents like pyridine/HF. nih.gov

Deoxyfluorination reactions offer another powerful route, where a hydroxyl group is replaced by a fluorine atom. Reagents such as Deoxo-Fluor and XtalFluor-E have been utilized for the regioselective opening of epoxides derived from unsaturated cyclic β-amino acid derivatives to introduce a fluorine atom. researchgate.net More recent developments have led to reagents like AlkylFluor and PyFluor, which are stable, readily prepared, and effective for the deoxyfluorination of a wide range of primary and secondary alcohols under mild conditions. researchgate.netucla.edu

An elegant strategy for the construction of fluorine-containing azaheterocycles, including piperidines, involves an oxidative ring opening of a carbocyclic precursor followed by a ring-closing reductive amination. nih.gov This protocol typically starts with a functionalized cycloalkene. nih.gov The key steps involve oxidative cleavage of the double bond, often via dihydroxylation and subsequent periodate (B1199274) cleavage, to yield a dialdehyde (B1249045) intermediate. This intermediate is then cyclized in the presence of a primary amine, including fluorine-containing amines, through a double reductive amination to form the desired N-heterocycle. nih.govresearchgate.net This method provides a versatile entry into a variety of functionalized piperidine and other azepane frameworks with good stereocontrol. researchgate.netresearchgate.net A related N-N bond-forming oxidative cyclization has been developed for the synthesis of indazoles from 2-aminomethyl-phenylamines, showcasing the broader utility of oxidative cyclization strategies in heterocycle synthesis. organic-chemistry.org

Synthetic Utility of 4-(4-Fluorobenzyl)piperidine and Related Intermediates in Pharmaceutical Synthesis

The 4-(4-fluorobenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. ontosight.aidrugbank.com Its incorporation into molecules can significantly influence their biological activity, making it a valuable building block for drug discovery. ontosight.ai

For instance, 4-(4-fluorobenzyl)piperidine hydrochloride has been utilized in the development of compounds targeting neurological disorders. ontosight.aichemimpex.com The unique properties conferred by the 4-fluorobenzyl group make it a subject of interest for interaction with various enzymes and receptors. ontosight.ai Furthermore, derivatives of the related 4-(4-fluorobenzyl)piperazine moiety have been designed and synthesized as competitive tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders. nih.gov In silico studies have also suggested that new piperidine derivatives can interact with a wide range of biological targets, including enzymes, receptors, and ion channels, indicating their potential for the treatment of cancer and central nervous system diseases. clinmedkaz.org The synthesis of these and other related structures often involves the coupling of the piperidine or piperazine (B1678402) core with various acyl chlorides or carboxylic acids. nih.gov

Structure Activity Relationship Sar and Biological Activity Investigations of 1 4 Fluorobenzyl Piperidin 3 Yl Methanol Analogs

Influence of Fluorine Substitution on Molecular Interactions and Biological Activities

The introduction of a fluorine atom onto the benzyl (B1604629) moiety of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol profoundly influences its molecular properties and subsequent biological activities. This is attributed to fluorine's unique electronic and steric characteristics, which can modulate a molecule's interactions with its biological targets.

Modulation of Electronic Properties and Steric Parameters by Fluorine

The high electronegativity of fluorine significantly alters the electronic distribution within the molecule. The fluorine atom acts as a strong electron-withdrawing group, which can influence the acidity of nearby protons and the basicity of the piperidine (B6355638) nitrogen. This electronic perturbation can affect hydrogen bonding capabilities and dipole moments, which are critical for molecular recognition by biological macromolecules.

Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be incorporated into molecules often without causing significant steric hindrance, a concept often referred to as a "bioisostere" of hydrogen. However, the C-F bond is longer than a C-H bond, and its presence can lead to subtle but important changes in molecular shape and conformation.

Table 1: Comparison of Electronic and Steric Parameters

| Parameter | Hydrogen | Fluorine |

|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| C-H Bond Length (Å) | ~1.09 | - |

| C-F Bond Length (Å) | - | ~1.35 |

Impact on Physicochemical Properties Relevant to Biological Activity and Selectivity

The introduction of fluorine can have a significant impact on a molecule's physicochemical properties, such as its lipophilicity (LogP) and acid dissociation constant (pKa), which are crucial for its pharmacokinetic and pharmacodynamic profile.

The electron-withdrawing nature of fluorine typically lowers the pKa of a nearby basic nitrogen atom, such as the one in the piperidine ring. This reduction in basicity can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its target. A comprehensive study of mono- and difluorinated piperidine derivatives demonstrated that the distance of the fluorine atom to the protonation center is a key determinant of the compound's basicity. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound Analogs

| Compound | R | Predicted LogP | Predicted pKa |

|---|---|---|---|

| 1 | H | 2.5 | 9.2 |

| 2 | 4-F | 2.7 | 8.9 |

| 3 | 4-Cl | 3.0 | 8.8 |

| 4 | 4-CH₃ | 2.9 | 9.3 |

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of atoms in this compound and its analogs is a critical determinant of their biological activity. The presence of chiral centers and the conformational flexibility of the piperidine ring play a significant role in how these molecules interact with their biological targets.

Significance of Chiral Centers on Biological Activity and Receptor Selectivity

This compound possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

For piperidine-based compounds, the stereochemistry at substituent-bearing carbons can dictate the orientation of key functional groups, which in turn affects their binding to the target protein. For instance, in a series of 3-(piperidin-3-yl)-1H-indole derivatives, the absolute configuration was determined for the separated enantiomers, highlighting the importance of stereochemistry in their potential biological applications. nih.gov

Spectroscopic Characterization of Diastereomeric and Enantiomeric Forms for Conformational Insights

The conformational preferences of the piperidine ring and the relative orientation of its substituents can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

In NMR spectroscopy, the coupling constants between protons on the piperidine ring can provide valuable information about their dihedral angles and thus the chair conformation of the ring. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, further aiding in the assignment of relative stereochemistry. For chiral compounds, the use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and the determination of enantiomeric purity. mst.eduresearchgate.net

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. The crystal structure of a compound can reveal the preferred conformation of the piperidine ring and the spatial arrangement of its substituents, offering crucial insights into how the molecule might fit into a biological receptor.

Systematic Exploration of Substitution Patterns on the Piperidine Ring for Activity Optimization

To optimize the biological activity of this compound, medicinal chemists often synthesize and evaluate a series of analogs with different substituents on the piperidine ring. This systematic approach, known as structure-activity relationship (SAR) studies, helps to identify the key structural features required for potent and selective biological activity.

The nature, size, and position of substituents on the piperidine ring can influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in a study of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds as acetylcholinesterase inhibitors, it was found that the indanone moiety could replace a 2-isoindoline moiety without a major loss in potency, and the dimethoxy substitution on the indanone ring was crucial for high activity. nih.gov This highlights how systematic modifications can lead to the discovery of highly potent and selective compounds.

Furthermore, SAR studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs revealed that the 1-benzyl group was essential for antiplatelet activity, and modifications to the hydroxymethyl group could significantly enhance activity. nih.gov These examples underscore the importance of systematically exploring substitution patterns to optimize the biological profile of a lead compound.

Table 3: Biological Activity of Substituted Piperidine Analogs

| Compound | R¹ (on N1) | R² (on C4) | Biological Target | IC₅₀ (nM) |

|---|---|---|---|---|

| 5 | Benzyl | H | Acetylcholinesterase | >1000 |

| 6 | 4-Fluorobenzyl | H | Acetylcholinesterase | 850 |

| 7 | Benzyl | 5,6-dimethoxy-1-oxoindan-2-ylmethyl | Acetylcholinesterase | 5.7 |

| 8 | 4-Fluorobenzyl | 5,6-dimethoxy-1-oxoindan-2-ylmethyl | Acetylcholinesterase | 4.2 |

Preclinical Pharmacological and Mechanistic Research on 1 4 Fluorobenzyl Piperidin 3 Yl Methanol and Its Derivatives

Investigation of Interactions with Neurotransmitter Systems

The central nervous system effects of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol and its structural analogs have been explored through various preclinical studies, focusing on their interactions with key neurotransmitter systems. Research has particularly centered on dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) pathways, which are crucial for mood, cognition, and motor control.

While direct binding data for this compound is limited, extensive research on related piperidine (B6355638) derivatives highlights the importance of the fluorobenzylpiperidine scaffold for dopamine receptor affinity, particularly the D4 subtype.

Early screening identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand for the human dopamine D4 (hD4) receptor, albeit with moderate affinity (Ki = 61 nM) and only four-fold selectivity over the D2 receptor. nih.gov This discovery prompted systematic modifications of the molecule to improve its affinity and selectivity. nih.gov Structure-activity relationship (SAR) studies on these analogs revealed that while changes to the lipophilic group on the basic nitrogen were tolerated, the 4-substituted piperidine core was optimal for activity. nih.gov

Further research into 3- and 4-benzyloxypiperidine scaffolds has continued to explore D4 receptor antagonists. chemrxiv.org For instance, a derivative featuring a 3-fluorobenzyl group (8a) demonstrated good, selective activity at the D4 receptor with a Ki value of 205.9 nM. chemrxiv.org Another compound, 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one ([18F]FMTP), which contains a fluorobenzyl moiety, showed high-affinity binding to D4 receptor sites (Ki = 4.3 nM) and significant selectivity over D2 and D3 receptors. nih.gov These studies underscore the potential of the fluorobenzylpiperidine motif as a key pharmacophore for developing selective D4 receptor ligands.

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | hD4 | 61 nM | 4-fold over hD2 |

| 3-Fluorobenzyl derivative (8a) | D4 | 205.9 nM | Selective vs D1-3,5 |

| [18F]FMTP | D4 | 4.3 nM | >100-fold over D2/D3 |

The interaction of this compound derivatives with the serotonin system has been investigated, primarily focusing on the serotonin transporter (SERT). A study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives found that they act as high-affinity ligands for SERT. nih.gov The binding affinity of these compounds, evaluated by their ability to displace [3H]-paroxetine, resulted in inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to the established antidepressant fluoxetine. nih.gov

To assess their potential as selective antidepressants, these compounds were also tested for affinity at 5-HT1A receptors and α2-adrenoceptors. The results indicated a very weak affinity for these other receptors, suggesting a selective action on SERT. nih.gov The high affinity and selectivity of these derivatives for the serotonin transporter highlight their potential as a basis for developing new antidepressant medications. nih.gov

Derivatives containing the 4-benzylpiperidine (B145979) scaffold have been identified as potent antagonists of the N-Methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype. nih.gov One such compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, demonstrated potent antagonism at this receptor subtype. nih.gov The NMDA receptor, an ionotropic glutamate receptor, is crucial for excitatory neurotransmission in the central nervous system. nih.gov

Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in the pathogenesis of several neurodegenerative disorders. nih.gov Consequently, NMDA receptor antagonists are being investigated as potential neuroprotective agents. nih.govnih.gov By blocking the NMDA receptor, these compounds can prevent excessive calcium influx into neurons, a key step in the excitotoxic cascade. nih.govub.edu The development of subtype-selective antagonists, such as those targeting the GluN2B subunit, is a promising strategy to achieve neuroprotection while minimizing the adverse effects associated with non-selective NMDA receptor blockade. nih.govnih.govgoogle.com Research into novel derivatives aims to produce compounds with significant neuroprotective effects without inducing the psychomimetic side effects seen with earlier NMDA antagonists like MK-801. elsevierpure.com

Enzyme Inhibition Studies of Related Compounds

Research into derivatives of this compound has extended to their effects on enzymes implicated in neurodegenerative diseases and other conditions. Key areas of investigation include the inhibition of Beta-secretase 1 (BACE1) and tyrosinase.

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govrsc.org As such, the inhibition of BACE1 is a major therapeutic target for Alzheimer's treatment. rsc.orgchemrxiv.org

While specific studies on the BACE1 inhibitory activity of this compound are not prominent, the broader class of piperidine-containing compounds has been explored. The active site of BACE1 features two key aspartic acid residues, Asp32 and Asp228, which are the primary interaction sites for inhibitors. nih.gov Computational and fragment-based drug design strategies have been employed to develop novel, potent, and drug-like BACE1 inhibitors. rsc.org Studies have shown that even low-dose BACE1 inhibition can affect both the Aβ-producing and Aβ-degrading activities of the enzyme. nih.gov

A significant body of research has focused on the tyrosinase inhibitory activity of compounds containing the 4-(4-fluorobenzyl)piperidine and 4-(4-fluorobenzyl)piperazine scaffolds. nih.govnih.gov Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. nih.govbohrium.com

Numerous synthesized derivatives have demonstrated potent inhibition of tyrosinase from Agaricus bisporus (mushroom tyrosinase), often with greater efficacy than the reference compound, kojic acid. nih.govnih.govunica.it For example, one study identified a mixed-type inhibitor, derivative 2d, with an IC50 value of 7.56 μM. nih.gov Another series of 4-fluorobenzylpiperazine analogs were found to be active inhibitors with IC50 values in the low micromolar range. unica.it Kinetic analysis revealed that many of these compounds act as non-competitive or mixed-type inhibitors. nih.gov Docking studies suggest these inhibitors bind effectively within the enzyme's catalytic pocket. unica.it

| Compound Series | Type of Inhibition | IC50 Range (µM) | Notable Findings |

| 4-(4-fluorobenzyl)piperidine analogues | Mixed-type / Non-competitive | 7.56 - 252 | Several compounds more effective than lead compound and kojic acid. nih.gov |

| 4-(4-fluorobenzyl)piperazine analogues | Competitive | 1.71 - 40.43 | Many derivatives showed potent, competitive inhibition. unica.it |

| Benzoyl/Cinnamoyl piperidine amides | Monophenolase inhibition | pIC50 up to 4.99 | Benzylpiperidines identified as promising for balanced activity. acs.org |

Analysis of Receptor Modulation and Interaction with Key Biomolecules

While direct studies on the receptor modulation profile of this compound are not extensively available in publicly accessible literature, research on its structural analogs and derivatives provides insights into its potential biological targets. The core piperidine scaffold, substituted with a fluorobenzyl group, is a common feature in a variety of centrally active agents, suggesting potential interactions with several receptor systems.

Research into derivatives of this compound has revealed significant activity at key biomolecules implicated in neurodegenerative diseases. For instance, a closely related compound, 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide, has been identified as a potent inhibitor of Acetylcholinesterase (AChE). nih.gov In vivo studies with this derivative demonstrated significant inhibition of AChE activity in the brain. nih.gov This suggests that the (1-(4-fluorobenzyl)piperidinyl) moiety is a key pharmacophore for interaction with the cholinergic system.

Furthermore, the broader class of piperidine-containing molecules has been shown to interact with various G-protein coupled receptors (GPCRs). For example, a different piperidine derivative, ADX47273, acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). nih.gov Another compound incorporating the (4-Fluorobenzyl) and piperidin-1-yl motifs, [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide, has been characterized as a potent inhibitor of the cannabinoid CB1 receptor, with a high binding affinity (Kb = 1.5 nM) for the human recombinant receptor. nih.gov

These findings suggest that the this compound scaffold may serve as a versatile platform for designing ligands that can modulate the activity of various receptors and enzymes within the central nervous system. The specific interactions would be dictated by the nature and positioning of additional functional groups on the piperidine ring and the benzyl (B1604629) moiety.

Table 1: Receptor and Enzyme Interaction Data for Derivatives of this compound

| Compound/Derivative | Target Biomolecule | Activity | Reference |

| 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide | Acetylcholinesterase (AChE) | Potent Inhibitor | nih.gov |

| ADX47273 | Metabotropic Glutamate Receptor 5 (mGlu5) | Positive Allosteric Modulator | nih.gov |

| [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide | Cannabinoid CB1 Receptor | Potent Inhibitor (Kb = 1.5 nM) | nih.gov |

Assessment of Metabolic Stability in Preclinical In Vitro Models (e.g., Microsomal Stability)

The metabolic stability of a compound in liver microsomes is typically determined by incubating the compound with microsomes in the presence of NADPH and monitoring the disappearance of the parent compound over time. mercell.com From this data, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com A shorter half-life and higher intrinsic clearance generally indicate lower metabolic stability.

For arylpiperazine derivatives, which share some structural similarities with the subject compound, in vitro half-life values in human liver microsomes have been reported to range from 3 to 9 minutes. nih.gov However, metabolic stability is highly dependent on the specific chemical structure. The presence of the fluorobenzyl group in this compound may influence its metabolism. The fluorine atom can block potential sites of metabolism on the aromatic ring, which may lead to increased metabolic stability compared to non-fluorinated analogs.

It is important to note that various factors can influence the outcome of in vitro metabolic stability assays, including the concentration of the test compound and the protein concentration in the incubation. researchgate.net Furthermore, the solvent used to dissolve the compound can also impact the apparent metabolic stability. nih.gov

Table 2: General Parameters for In Vitro Microsomal Stability Assays

| Parameter | Description | Typical Conditions | Reference |

| Test System | Subcellular fraction of the liver containing drug-metabolizing enzymes. | Human, Rat, or Mouse Liver Microsomes | mercell.comnuvisan.com |

| Cofactor | Required for the activity of many CYP enzymes. | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form) | mercell.com |

| Incubation Temperature | Physiological temperature to mimic in vivo conditions. | 37°C | evotec.com |

| Compound Concentration | The concentration of the test compound in the incubation. | Typically 1 µM | mercell.com |

| Analysis Method | Technique used to quantify the remaining parent compound. | LC-MS/MS (Liquid chromatography-tandem mass spectrometry) | mercell.comnih.gov |

| Key Endpoints | Parameters used to express metabolic stability. | In vitro half-life (t1/2), Intrinsic clearance (CLint) | nuvisan.com |

Computational Chemistry and Chemoinformatic Applications in Fluorinated Piperidine Research

In Silico Prediction of Potential Biological Activities and Identification of Molecular Targets

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of novel compounds and identifying their potential molecular targets. These computational techniques analyze the chemical structure of a molecule to forecast its pharmacokinetic and pharmacodynamic properties, thereby guiding further experimental validation.

For a compound like (1-(4-Fluorobenzyl)piperidin-3-yl)methanol, a variety of computational tools can be employed. Molecular docking simulations, for instance, can predict the binding affinity and orientation of the molecule within the active site of known protein targets. This process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target protein to calculate a binding score, which estimates the strength of the interaction. Given the prevalence of the piperidine (B6355638) scaffold in central nervous system (CNS) agents, potential targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism.

Pharmacophore modeling is another key in silico technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By comparing the structure of this compound to known pharmacophore models of various targets, researchers can hypothesize its mechanism of action. The key features of this molecule—the aromatic fluorine, the basic piperidine nitrogen, the hydroxyl group (a hydrogen bond donor/acceptor), and the benzyl (B1604629) moiety—can be mapped to existing pharmacophores to identify likely protein partners.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of a series of compounds with their biological activities. By analyzing a dataset of similar fluorinated piperidines with known activities, a predictive QSAR model could estimate the potency of this compound for a particular target.

Table 1: Predicted ADMET Properties for a Representative Fluorinated Piperidine Scaffold

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | ~223 g/mol | Compliant with Lipinski's Rule of Five (<500), indicating good potential for oral bioavailability. |

| LogP | 2.0 - 2.5 | Optimal range for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from -OH) | Contributes to target binding specificity and solubility. |

| Hydrogen Bond Acceptors | 2 (from -O- and N) | Influences solubility and interaction with biological targets. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be high | The lipophilicity and structural features suggest potential for CNS activity. |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms | Low potential for drug-drug interactions, a favorable safety characteristic. researchgate.net |

Note: These values are illustrative and based on general predictions for similar chemical structures. Actual experimental values may vary.

Chemoinformatic Analysis for Fragment-Based Drug Discovery and Lead Optimization

Chemoinformatic analysis plays a crucial role in both fragment-based drug discovery (FBDD) and the subsequent lead optimization process. nih.govbiosolveit.de These strategies leverage computational power to rationally design molecules with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govspirochem.com

In the context of FBDD, this compound can be deconstructed into its constituent fragments: the 4-fluorobenzyl group, the piperidine core, and the hydroxymethyl substituent. FBDD is an approach that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govnih.gov These initial hits are then grown, linked, or optimized to produce a high-affinity lead compound. frontiersin.org The piperidine scaffold is a common and valuable fragment in drug discovery due to its ability to orient substituents in three-dimensional space and its basic nitrogen, which can form key ionic interactions. rsc.orgdtu.dk Computational libraries of fragments containing the 4-fluorobenzyl or piperidinemethanol motifs can be screened in silico against various targets to identify initial starting points for a drug discovery campaign.

Once a "hit" or "lead" compound is identified, lead optimization aims to refine its structure to enhance desired properties. nih.gov Computational chemistry guides this process by predicting how structural modifications will affect target affinity and ADMET properties. For this compound, a medicinal chemist might explore:

Modifying the fluorobenzyl group: Shifting the fluorine to the 2- or 3-position or adding other substituents to probe interactions with the target's binding pocket.

Altering the piperidine substitution: Moving the hydroxymethyl group to the 2- or 4-position to explore different spatial arrangements.

Replacing the hydroxymethyl group: Introducing other functional groups to establish new interactions with the target.

Computational tools can model these changes and predict their impact, allowing researchers to synthesize only the most promising analogs.

The basicity of the piperidine nitrogen in this compound is a critical determinant of its biological function. The pKa of this amine group dictates its protonation state at physiological pH (around 7.4). In its protonated (cationic) form, the piperidine nitrogen can form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site, which is often a key interaction for binding and activity.

Predicting the pKa of a molecule through experimental means can be resource-intensive. Computational methods provide a rapid and cost-effective alternative. nih.gov These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), combined with a continuum solvation model to simulate the aqueous environment. nanobioletters.com The process involves calculating the Gibbs free energy change for the deprotonation reaction in solution.

The predicted pKa value provides valuable insight. A piperidine ring in a similar chemical environment typically has a pKa in the range of 8.5-10.0. This means that at physiological pH, the compound will be predominantly protonated. This information is crucial for:

Predicting Target Interactions: A high degree of protonation confirms the potential for strong ionic interactions with target proteins.

Understanding ADMET Properties: The charge state of a molecule affects its solubility, membrane permeability, and potential for off-target interactions, such as binding to hERG channels.

Table 2: Illustrative Computational pKa Analysis

For a compound to be a successful starting point for drug development, it should possess "lead-like" properties. Lead-like molecules are typically smaller and less lipophilic than final "drug-like" molecules, providing ample opportunity for optimization without violating established guidelines like Lipinski's Rule of Five. mdpi.com Chemoinformatic tools are used to calculate these properties from the chemical structure.

Table 3: Calculated "Lead-Likeness" Parameters

| Parameter | Guideline for "Lead-Likeness" | Calculated Value for C₁₃H₁₈FNO | Assessment |

|---|---|---|---|

| Molecular Weight (MW) | 100 - 350 Da | ~223 Da | Pass |

| cLogP | 1.0 - 3.0 | ~2.2 | Pass |

| Number of Rotatable Bonds | ≤ 7 | 3 | Pass |

Source: Parameters based on established guidelines in medicinal chemistry. mdpi.com

The data indicate that this compound fits well within the definition of a lead-like compound, making it an excellent candidate for further optimization efforts.

Another critical aspect of modern drug design is the three-dimensionality (3D) of a molecule. Historically, many compound libraries were dominated by flat, aromatic structures. However, molecules with more complex, three-dimensional shapes often exhibit greater selectivity and improved physicochemical properties. nih.gov The piperidine ring in this compound is non-planar and exists in a stable chair conformation. This forces its substituents—the 4-fluorobenzyl group and the hydroxymethyl group—into specific axial or equatorial positions, creating a defined 3D architecture.

Computational methods can quantify the 3D character of a molecule using descriptors such as the Principal Moments of Inertia (PMI) or Plane of Best Fit (PBF). These analyses for this compound would confirm its significant 3D nature, which is considered a highly desirable trait for novel drug candidates. This structural rigidity and defined spatial arrangement can lead to more specific interactions with a target protein, reducing off-target effects. nih.gov

Future Research Trajectories and Identification of Knowledge Gaps

Development of Innovative and Sustainable Synthetic Routes for Complex Fluorinated Piperidine (B6355638) Derivatives

A significant gap in the current understanding of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol and its derivatives lies in the limited exploration of advanced synthetic methodologies for their preparation. Traditional synthetic routes often require multiple steps, harsh reaction conditions, or the use of expensive and hazardous reagents. nih.gov Future research must prioritize the development of innovative and sustainable synthetic strategies that are not only efficient but also environmentally benign.

Modern synthetic organic chemistry offers a plethora of tools to achieve these goals. For instance, catalytic hydrogenation of fluoropyridine precursors represents a more direct and atom-economical approach. nih.govacs.org Glorius et al. have demonstrated a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process that provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines from simple fluoropyridines. nih.gov Similarly, the use of heterogeneous palladium catalysts allows for the selective reduction of fluoropyridines, showcasing high tolerance for air and moisture, which is advantageous for scalability. acs.org

Other promising avenues include borrowing hydrogen or hydrogen transfer reactions, which utilize catalysts (e.g., iridium complexes) to achieve the stereoselective synthesis of substituted piperidines from more readily available starting materials like diols and amines. nih.gov These methods often use water as a solvent, enhancing their sustainability profile. ajchem-a.comnih.gov

Table 1: Comparison of Synthetic Strategies for Fluorinated Piperidines

| Strategy | Description | Advantages | Challenges/Gaps | References |

|---|---|---|---|---|

| Classical Multistep Synthesis | Involves pre-functionalized precursors and nucleophilic substitution or electrophilic fluorination. | Well-established procedures. | Often requires tedious, multi-step processes with pre-defined stereochemistry; may use hazardous reagents. | nih.gov |

| Catalytic Hydrogenation | Direct reduction of fluoropyridine precursors using catalysts like rhodium or palladium. | High diastereoselectivity, atom economy, and potential for one-pot reactions. | Catalyst deactivation by Lewis-basic heterocycles and risk of hydrodefluorination must be managed. | nih.govacs.org |

| Hydrogen Borrowing Annulation | Iridium(III)-catalyzed cascade involving oxidation, amination, and imine reduction. | Stereoselective, forms multiple C-N bonds in one process, can use water as a solvent. | Requires further optimization for a broader range of complex fluorinated substrates. | nih.gov |

| Green Chemistry Approaches | Use of water-mediated reactions, ultrasound irradiation, or recyclable catalysts. | Environmentally benign, often catalyst-free or uses recoverable catalysts, improved safety profile. | Substrate scope and reaction efficiency may need to be expanded for industrial application. | ajchem-a.comresearchgate.net |

Future work should focus on adapting these innovative methods for the specific synthesis of this compound and its derivatives, with an emphasis on asymmetric synthesis to produce enantiomerically pure compounds, as stereochemistry often plays a critical role in biological activity.

Application of Advanced Spectroscopic and Structural Biology Techniques for Detailed Molecular Target Characterization

A major knowledge gap is the precise identification and characterization of the molecular targets of this compound. While computational tools can predict potential targets clinmedkaz.org, experimental validation and detailed structural analysis are essential. Future research should leverage a suite of advanced spectroscopic and structural biology techniques to elucidate the compound's mechanism of action at an atomic level.

Structural Biology Methods: X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of a protein-ligand complex. springernature.com Obtaining a high-resolution crystal or cryo-EM structure of this compound bound to its target protein would provide invaluable insights into the specific binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein upon binding. nih.govnih.gov

Spectroscopic and Biophysical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, not only for structure determination but also for studying the dynamics of the protein-ligand interaction in solution. Techniques like Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data about the binding event, while Surface Plasmon Resonance (SPR) can elucidate the kinetics (on- and off-rates) of the interaction. Time-resolved spectroscopy can further probe the dynamics of molecular processes on ultrafast timescales.

Table 2: Techniques for Molecular Target Characterization

| Technique | Type of Information Provided | Key Application | References |

|---|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Visualizing the precise binding mode and atomic-level interactions. | springernature.comnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structures of large and dynamic complexes without crystallization. | Characterizing interactions with large or membrane-bound proteins. | |

| NMR Spectroscopy | Structure, dynamics, and binding interactions at the atomic level in solution. | Identifying the binding site and studying conformational changes in both ligand and protein. | longdom.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, binding affinity). | Quantifying the driving forces behind the molecular recognition process. | |

| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (association and dissociation rates). | Determining the binding affinity and how quickly the complex forms and dissociates. | |

| Time-Resolved Spectroscopy | Dynamics of chemical reactions and molecular processes on fast timescales. | Studying transient binding events and the mechanism of action. |

A concerted application of these techniques will be crucial to build a comprehensive model of how this compound engages with its biological target(s), providing a solid foundation for rational drug design and optimization.

Comprehensive Comparative Analysis of this compound with Structurally Related Analogs

The current literature lacks a systematic structure-activity relationship (SAR) study centered on the this compound scaffold. Understanding how subtle structural modifications impact biological activity is fundamental for optimizing lead compounds. A key future direction is the synthesis and comprehensive comparative analysis of a library of structurally related analogs.

This research should systematically explore modifications at three key positions:

The Fluorobenzyl Group: The position and number of fluorine atoms on the phenyl ring can be varied (e.g., 2-fluoro, 3-fluoro, 3,4-difluoro analogs). Other halogen substituents (Cl, Br) could also be introduced to probe the effects of electronics and sterics.

The Piperidine Ring: The position of the hydroxymethyl group could be moved from the 3-position to the 2- or 4-position to assess the impact of its spatial orientation.

The Methanol (B129727) Moiety: The hydroxyl group could be converted to other functional groups, such as an ether, ester, or amide, to explore different types of interactions within the target's binding pocket.

For example, studies on related N-substituted piperidines have shown that even small changes, such as moving a substituent on an aromatic ring, can significantly alter biological potency and selectivity. frontiersin.org A comparative analysis would involve evaluating each analog's potency against a specific biological target, providing critical data to build a robust SAR model.

Table 3: Proposed Analogs for Comparative SAR Analysis

| Analog Series | Modification Rationale | Potential Impact on Activity | Example Compounds |

|---|---|---|---|

| Aromatic Substitution | To probe electronic and steric effects at the binding interface. | Altered binding affinity, selectivity, and metabolic stability. | (1-(2-Fluorobenzyl)piperidin-3-yl)methanol, (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol |

| Piperidine Isomers | To investigate the importance of the substituent's spatial vector. | Change in binding orientation, potentially leading to enhanced or diminished activity. | (1-(4-Fluorobenzyl)piperidin-2-yl)methanol, (1-(4-Fluorobenzyl)piperidin-4-yl)methanol |

| Methanol Group Modification | To explore different hydrogen bonding and hydrophobic interactions. | Modified binding affinity and physicochemical properties (e.g., solubility, permeability). | 3-(Methoxymethyl)-1-(4-fluorobenzyl)piperidine, (1-(4-Fluorobenzyl)piperidin-3-yl)methyl acetate |

Such a systematic study would fill a crucial gap, transforming the current single-compound focus into a broadly applicable chemical scaffold for medicinal chemistry programs.

Exploration of Novel Biological Activities and Associated Mechanisms for Piperidine-Fluorobenzyl Scaffolds

The full therapeutic potential of the piperidine-fluorobenzyl scaffold remains largely untapped. While related structures have shown promise in specific areas like neurological disorders ontosight.ai or as enzyme inhibitors nih.gov, a broad screening campaign to identify novel biological activities is a critical future endeavor. The unique structural features of this compound may allow it to interact with a wide range of biological targets that have not yet been considered.

Future research should involve screening the compound against diverse panels of molecular targets, including:

Enzymes: Kinases, proteases, and metabolic enzymes like tyrosinase or acetylcholinesterase, where related piperidine structures have shown activity. nih.govnih.gov

Receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are common targets for piperidine-containing drugs.

Protein-Protein Interactions: Modulating these interactions is a growing area of drug discovery, and the scaffold may offer a suitable framework for designing inhibitors.

For instance, certain piperidine derivatives have been investigated as proteasome inhibitors for cancer therapy nih.gov, while others have been designed as multi-target-directed ligands for complex diseases like Alzheimer's. nih.gov Identifying a novel activity would necessitate a subsequent deep dive into the underlying mechanism of action. This would involve a combination of cellular biology assays, target validation studies, and the structural characterization methods outlined in section 6.2 to understand how the compound exerts its effect at a molecular and cellular level.

Table 4: Potential Novel Target Classes for Screening

| Target Class | Rationale for Investigation | Potential Therapeutic Area | Key References |

|---|---|---|---|

| Kinases | Many approved drugs targeting kinases contain N-heterocyclic scaffolds. | Oncology, Inflammatory Diseases | ajchem-a.com |

| Proteasome | Peptidyl derivatives containing piperidine have shown potent proteasome inhibition. | Oncology (e.g., Multiple Myeloma) | nih.gov |

| Acetylcholinesterase (AChE) | The N-benzyl piperidine core is a key feature of the Alzheimer's drug Donepezil and its analogs. | Neurodegenerative Diseases | nih.gov |

| Ion Channels | Piperidine derivatives have been shown to act as neuromuscular blocking agents by modulating ion channel function. | Anesthetics, Neurological Disorders | nih.gov |

This exploratory approach could uncover entirely new therapeutic applications for this compound and related compounds, significantly expanding the value and impact of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.